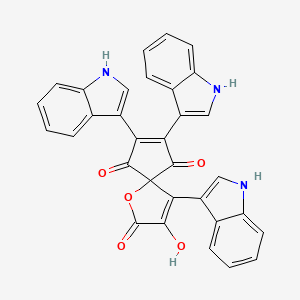

Pityriarubin C

Description

Pityriarubin C is an indole-derived alkaloid pigment identified in both Malassezia furfur (a lipid-dependent Basidiomycota yeast) and Candida glabrata (an Ascomycota yeast). Its biosynthesis is induced when tryptophan serves as the sole nitrogen source, suggesting a specialized metabolic pathway for indole pigment production . Structural characterization via mass spectrometry (MS) and hydrogen nuclear magnetic resonance (¹H-NMR) confirms its indole backbone with additional functional groups, such as a rubine moiety, distinguishing it from other related compounds . The discovery of this compound in evolutionarily divergent fungi (Basidiomycota and Ascomycota diverged ~600 million years ago) implies that its biosynthetic pathway is ancient and conserved, challenging the prior assumption that such complexity was exclusive to Malassezia species .

Properties

Molecular Formula |

C32H19N3O5 |

|---|---|

Molecular Weight |

525.5 g/mol |

IUPAC Name |

3-hydroxy-4,7,8-tris(1H-indol-3-yl)-1-oxaspiro[4.4]nona-3,7-diene-2,6,9-trione |

InChI |

InChI=1S/C32H19N3O5/c36-28-27(21-15-35-24-12-6-3-9-18(21)24)32(40-31(28)39)29(37)25(19-13-33-22-10-4-1-7-16(19)22)26(30(32)38)20-14-34-23-11-5-2-8-17(20)23/h1-15,33-36H |

InChI Key |

HODDPEOUHGCZAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)C4(C3=O)C(=C(C(=O)O4)O)C5=CNC6=CC=CC=C65)C7=CNC8=CC=CC=C87 |

Synonyms |

pityriarubin C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Spectral Comparisons

| Compound | Core Structure | Functional Groups | Key Spectral Data (¹H-NMR) | Molecular Weight (Da) |

|---|---|---|---|---|

| This compound | Indole derivative | Rubine moiety, hydroxyl groups | δ 7.2–7.5 (aromatic protons) | ~320–340 (estimated) |

| Pityriacitrin | Indole derivative | Citrin group, ketone | δ 2.8–3.1 (methyl ketone) | ~280–300 (estimated) |

| Pityriaanhydride | Indole derivative | Anhydride ring | δ 5.1–5.3 (anhydride protons) | ~260–280 (estimated) |

Key Observations :

- Its ¹H-NMR spectrum shows aromatic proton signals typical of substituted indoles .

- Pityriacitrin lacks the rubine group but contains a methyl ketone, as evidenced by δ 2.8–3.1 peaks. This structure may confer antimicrobial activity, though specific bioassays are pending .

- Pityriaanhydride features an anhydride ring, inferred from δ 5.1–5.3 signals. This structural feature likely enhances its stability under acidic conditions compared to other pigments .

Chromatographic Behavior

| Compound | Retention Time (HPLC, min) | Rf Value (TLC) | Solubility in Ethyl Acetate |

|---|---|---|---|

| This compound | 12.3 | 0.45 | High |

| Pityriacitrin | 9.8 | 0.60 | Moderate |

| Pityriaanhydride | 15.1 | 0.30 | Low |

Insights :

Q & A

Q. What steps ensure reproducibility of this compound studies across laboratories?

- Methodological Answer : Publish detailed experimental protocols (e.g., reaction conditions, assay parameters) in supplementary materials. Deposit raw data (spectra, chromatograms) in open-access repositories. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.